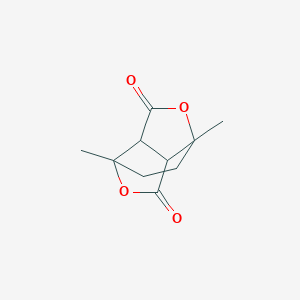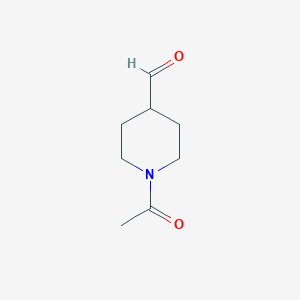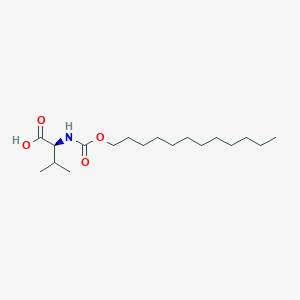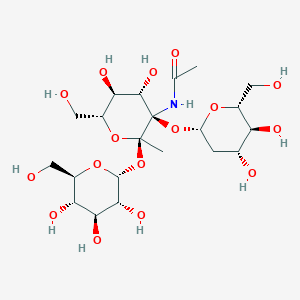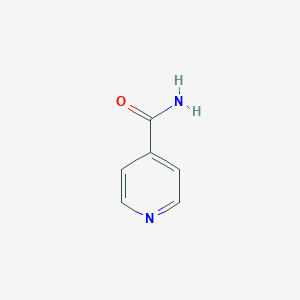
Isonicotinamide
Vue d'ensemble
Description
Isonicotinamide Self-Association and Polymorphism
Isonicotinamide exhibits the ability to form specific polymorphic forms influenced by the choice of solvent. Studies have shown that the hydrogen bonding in solution can kinetically drive the nucleation towards a particular polymorphic form, which is crucial for understanding and controlling polymorphism and crystal nucleation . Additionally, new polymorphs of isonicotinamide have been discovered during co-crystallization experiments, further expanding the knowledge of its polymorphic nature .
Synthesis and Molecular Assembly
The synthesis of isonicotinamide complexes has been explored using it as a supramolecular reagent. For instance, its use in the synthesis of copper(II) complexes has demonstrated that isonicotinamide can effectively assemble with various inorganic building blocks to form consistent infinite 1-D chains, despite the presence of potentially disruptive molecules . Moreover, isonicotinamide has been used to co-crystallize with cyclic carboxylic acids, resulting in a variety of co-crystal structures that highlight the versatility of isonicotinamide in forming different stoichiometric and polymorphic structures .
Chemical Reactions and Electroreduction
Isonicotinamide undergoes electroreduction in basic media, involving two electroactive species related via a protonation equilibrium. The protonation likely occurs on the pyridine ring at the electrode surface . Furthermore, a visible-light-driven, transition-metal-free synthesis method has been developed for the greener production of N-substituted isonicotinamides, showcasing the potential for sustainable chemistry applications .
Complex Formation and Supramolecular Networks
Complexes of isonicotinamide with diverse dicarboxylic acids have been synthesized and characterized, revealing that isonicotinamide can act as a ligand connecting to metal centers. These complexes form three-dimensional supramolecular networks through hydrogen bonding, and their thermal, photoluminescence, and optical absorption properties have been studied . Additionally, cocrystallization with carboxylic acids has led to the formation of multicomponent solid forms, characterized by strong hydrogen bonds and other noncovalent interactions, which contribute to the stabilization and expansion of high-dimensional structures .
Supramolecular Synthons and Adducts
The formation of supramolecular synthons in phenol–isonicotinamide adducts has been observed, with robust hydrogen bonding between phenol and pyridine, as well as amide N–H⋯O dimers. These interactions facilitate the self-assembly of discrete aggregates and infinite chains, demonstrating the cooperative effects in hydrogen bonding and the versatility of isonicotinamide in crystal engineering .
Structural Landscape Exploration
The structural landscape of the 1:1 benzoic acid: isonicotinamide cocrystal has been probed, revealing that the acid-pyridine heterosynthon serves as a molecular module in the formation of cocrystals. This heterosynthon is present in experimental structures of cocrystals with fluorobenzoic acids and corresponds to high-energy structures of the benzoic acid: isonicotinamide cocrystal .
Applications De Recherche Scientifique
-
Cocrystal and Polymer Formation
- Field : Inorganic Chemistry
- Application : Isonicotinamide is used in the formation of cocrystals and polymers .
- Method : The reaction between [Cu (μ-OAc) (μ-Pip) (MeOH)] 2 and isonicotinamide in MeOH as solvent yielded two mixture pairs of three compounds .
- Results : The X-ray crystal structure of the resulting compounds has been elucidated showing a cocrystal, a monomer, and an unusual coordination polymer .
-
Biosynthesis
- Field : Biochemistry
- Application : Isonicotinamide has important roles and application prospects in pharmaceutical, medical, and materials sciences .
- Method : A thermophilic NHase from Carbonactinospora thermoautotrophicus was selected and then its activity was substantially improved by a “toolbox” screening strategy .
- Results : The yield of isonicotinamide reached 2.89 M (352 g L −1), the substrate (4-cyanopyridine) was exhausted and the conversion was 100% .
-
Synthesis of Derivatives
-
Pressure-induced Superelastic Behaviour
-
Material Synthesis
-
Design of New Organic and Inorganic Materials
- Field : Materials Science
- Application : Isonicotinamide is used in the design of new organic and inorganic materials linked by intermolecular forces .
- Method : Hydrogen bonds are the main directing motif and are raised as one of the strongest and most used tools for crystal engineering .
- Results : The results or outcomes of this application are not provided in the source .
-
Isonicotinoylhydrazones
- Field : Organic Chemistry
- Application : Compounds in which the amide nitrogen of Isonicotinamide is connected to another, and then doubly-bonded, are called isonicotinoylhydrazones .
- Method : The specific method of synthesis is not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Biological Systems and Materials Science
- Field : Biochemistry and Materials Science
- Application : Isonicotinamide is used in the design of new organic and inorganic materials linked by intermolecular forces as models for biological systems and in materials science .
- Method : Hydrogen bonds are the main directing motif and are raised as one of the strongest and most used tools for crystal engineering .
- Results : The results or outcomes of this application are not provided in the source .
Safety And Hazards
Propriétés
IUPAC Name |
pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQXVTODMYMSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020756 | |
| Record name | Isonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
| Record name | Isonicotinamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21059 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00042 [mmHg] | |
| Record name | Isonicotinamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21059 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Isonicotinamide | |
CAS RN |
1453-82-3 | |
| Record name | Isonicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isonicotinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarboxamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isonicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISONIACINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3BH6YX9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

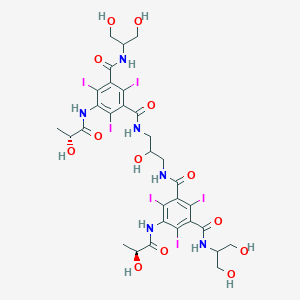

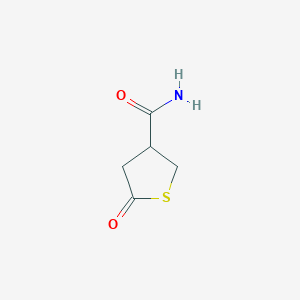

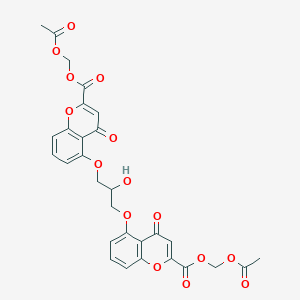
![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)
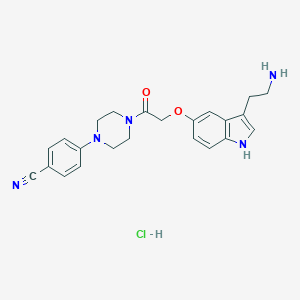
![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)
![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)

